Cas no 864528-53-0 (4-(Azidomethyl)benzamide)

4-(Azidomethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 4-(azidomethyl)-
- MFCD12027121
- 864528-53-0
- AKOS000321318
- 4-(azidomethyl)benzamide
- OBDVLXMWHDCBJG-UHFFFAOYSA-N
- ALBB-005888
- STK503597
- LS-02170
- 4-(Azidomethyl)benzamide
-
- MDL: MFCD12027121
- インチ: InChI=1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13)
- InChIKey: OBDVLXMWHDCBJG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1CN=[N+]=[N-])C(=O)N
計算された属性
- せいみつぶんしりょう: 176.06981089g/mol
- どういたいしつりょう: 176.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 57.4Ų
4-(Azidomethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB405898-1 g |
4-(Azidomethyl)benzamide; . |
864528-53-0 | 1 g |
€322.50 | 2023-07-19 | ||
TRC | A920008-10mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 10mg |
$ 65.00 | 2022-06-07 | ||
TRC | A920008-5mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 5mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037382-500mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 500mg |
2696CNY | 2021-05-07 | ||
A2B Chem LLC | AX45215-500mg |
4-(Azidomethyl)benzamide |
864528-53-0 | >95% | 500mg |
$467.00 | 2024-04-19 | |
abcr | AB405898-500mg |
4-(Azidomethyl)benzamide; . |
864528-53-0 | 500mg |
€269.00 | 2025-02-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037382-500mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 500mg |
2696.0CNY | 2021-07-13 | ||
abcr | AB405898-500 mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 500MG |
€254.60 | 2023-01-22 | ||
TRC | A920008-50mg |
4-(Azidomethyl)benzamide |
864528-53-0 | 50mg |
$ 115.00 | 2022-06-07 | ||
abcr | AB405898-1g |
4-(Azidomethyl)benzamide; . |
864528-53-0 | 1g |
€317.00 | 2025-02-19 |
4-(Azidomethyl)benzamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
4-(Azidomethyl)benzamideに関する追加情報
4-(Azidomethyl)benzamide: A Comprehensive Overview
The compound 4-(Azidomethyl)benzamide, identified by the CAS number 864528-53-0, has emerged as a significant molecule in the fields of organic chemistry and materials science. This compound, characterized by its azide group attached to a benzamide backbone, has garnered attention due to its unique properties and potential applications in drug delivery systems, polymer chemistry, and bioconjugation technologies.
Recent studies have highlighted the versatility of 4-(Azidomethyl)benzamide in click chemistry reactions, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been pivotal in the development of biocompatible materials and sensors, where the azide group serves as a reactive handle for cross-linking and functionalization. The integration of this compound into polymer networks has demonstrated enhanced mechanical properties and tunable degradation profiles, making it a promising candidate for biomedical applications such as tissue engineering scaffolds and drug delivery vehicles.
In addition to its role in materials science, 4-(Azidomethyl)benzamide has been explored for its potential in peptide synthesis and protein modification. The azide group's reactivity allows for efficient conjugation with various biomolecules, facilitating the creation of bioconjugates with tailored functionalities. Researchers have utilized this property to develop novel probes for imaging applications, where the compound's ability to undergo click reactions enables precise labeling of cellular components without compromising their native functions.
The synthesis of 4-(Azidomethyl)benzamide typically involves a multi-step process that includes nucleophilic substitution and amide formation. Recent advancements in catalytic methods have optimized this synthesis pathway, reducing reaction times and enhancing yields. These improvements have made the compound more accessible for large-scale production, thereby expanding its applicability across diverse research domains.
Beyond its chemical synthesis, the stability and reactivity of 4-(Azidomethyl)benzamide under various environmental conditions have been extensively studied. Findings indicate that the compound exhibits remarkable stability under physiological conditions, making it suitable for in vivo applications. Furthermore, its reactivity towards different nucleophiles and electrophiles has been systematically investigated, providing a deeper understanding of its potential roles in complex chemical systems.
In conclusion, 4-(Azidomethyl)benzamide stands as a versatile building block in modern chemistry, offering innovative solutions across multiple disciplines. Its integration into cutting-edge technologies underscores its importance as a key molecule in contemporary research and development efforts.
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